Verinurad - 1352792-74-5

Verinurad

Catalog Number: EVT-285990
CAS Number: 1352792-74-5
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verinurad (RDEA3170) is a selective uric acid reabsorption inhibitor. [, , , , , , ] It is classified as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. [, , ] In scientific research, Verinurad is primarily studied for its potential to lower serum uric acid levels in hyperuricemia and gout. [, , , , , , , , , , , , ]

Synthesis Analysis

One study describes a Miyaura borylation approach to synthesize Verinurad, employing potassium pivalate for significant rate enhancement. []

Molecular Structure Analysis

The molecular structure of Verinurad has been utilized to construct e-pharmacophoric models for virtual screening of potential URAT1 inhibitors. [] The models were built based on the complex structures of Verinurad with URAT1, alongside other known inhibitors like probenecid, benzbromarone, and lesinurad. []

Chemical Reactions Analysis

Verinurad undergoes metabolic reactions in humans. It is metabolized primarily by glucuronyl transferases (UGTs), forming a direct glucuronide metabolite (M1). [] M1 can be further metabolized by CYP2C8. [] Verinurad also undergoes N-oxidation by CYP3A4, yielding an N-oxide metabolite (M4). [] M4 is subsequently metabolized by UGTs to form an N-oxide glucuronide metabolite (M8). []

Mechanism of Action

Hyperuricemia and Gout:

  • Numerous studies have explored the efficacy and safety of Verinurad in treating hyperuricemia and gout, both as monotherapy and in combination with other drugs like febuxostat and allopurinol. [, , , , , , , , , , , , , , , ]

  • Studies have investigated the pharmacodynamics and pharmacokinetics of Verinurad in healthy individuals and patients with gout across diverse populations, including Japanese, Asian, and non-Asian subjects. [, , , , , , , ]

  • Research has explored the effects of Verinurad on serum uric acid levels, urinary uric acid excretion, and the potential for drug-drug interactions with other medications. [, , , , , , , , , , , , , , ]

Diabetic Kidney Disease:

  • A clinical trial investigated the effect of combining Verinurad with febuxostat on albuminuria in patients with type 2 diabetes mellitus and albuminuria. [, ]

  • The study aimed to evaluate whether intensive urate lowering with the combination therapy could protect kidney function and potentially slow the progression of diabetic kidney disease. [, ]

Chronic Kidney Disease:

  • A Phase 2b clinical trial, named SAPPHIRE (Study of verinurAd and alloPurinol in Patients with cHronic kIdney disease and hyperuRicaEmia), examined the effect of Verinurad plus allopurinol on albuminuria and estimated glomerular filtration rate (eGFR) slope in patients with chronic kidney disease and hyperuricemia. [, ]

Cardiovascular implications:

  • Studies have investigated the potential for QT prolongation with Verinurad, particularly when administered in combination with allopurinol. []
Applications
  • Research has explored the use of mathematical modeling to analyze the impact of Verinurad on proximal tubule intracellular lactate levels and its potential connection to antiproteinuric effects. []

Lesinurad

Compound Description: Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the urate transporter 1 (URAT1), thereby increasing the excretion of uric acid in the urine. [] It is used in combination with a xanthine oxidase inhibitor (XOI) for the treatment of hyperuricemia associated with gout in patients who have not achieved target serum uric acid levels with an XOI alone.

Febuxostat

Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme that catalyzes the formation of uric acid. It is used to treat hyperuricemia in patients with gout. []

Relevance: Febuxostat is frequently studied in combination with Verinurad to assess their combined effect on lowering serum uric acid levels. Clinical trials have demonstrated that the combination of Verinurad and Febuxostat leads to a greater reduction in serum uric acid compared to either drug alone. [, , , , , , , ]

Allopurinol

Compound Description: Allopurinol is a purine analog that inhibits xanthine oxidase, thereby reducing the production of uric acid. It is the most commonly prescribed first-line treatment for chronic gout. []

Relevance: Similar to Febuxostat, Allopurinol is also investigated in combination with Verinurad for the treatment of gout. Clinical trials have shown that while Verinurad does not affect Allopurinol's plasma pharmacokinetics, it does decrease the Cmax and AUC of Oxypurinol (the active metabolite of Allopurinol). [, , , ] Despite this interaction, the combination therapy leads to a greater reduction in serum uric acid compared to either drug alone.

Oxypurinol

Compound Description: Oxypurinol is the active metabolite of Allopurinol. It is a non-competitive inhibitor of xanthine oxidase, preventing the formation of uric acid. [, ]

Relevance: Verinurad has been shown to reduce the Cmax and AUC of Oxypurinol when co-administered with Allopurinol. [, ] Despite this drug interaction, the combination of Verinurad and Allopurinol is still being investigated for its potential to effectively lower serum uric acid levels in patients with gout.

Benzbromarone

Compound Description: Benzbromarone is a uricosuric drug that inhibits the reabsorption of uric acid in the renal tubules, leading to increased uric acid excretion. [, ]

Relevance: Benzbromarone serves as a comparator drug in studies investigating the efficacy of Verinurad in combination with Febuxostat. The amount of uric acid recovered in urine with the combination therapy was comparable to that observed with Benzbromarone. []

Dapagliflozin

Compound Description: Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It lowers blood glucose levels by increasing urinary glucose excretion. []

Relevance: Dapagliflozin was investigated in combination with Verinurad and Febuxostat to explore its potential to enhance serum uric acid lowering. The study revealed that the addition of Dapagliflozin further reduced serum uric acid levels without influencing urinary uric acid excretion. [] This suggests the combination therapy might not adversely affect kidney function.

Verinurad Metabolites (M1 and M8)

Compound Description: M1 and M8 are two major acyl glucuronide metabolites of Verinurad. M1 is formed through direct glucuronidation of Verinurad, while M8 is formed through glucuronidation of the N-oxide metabolite of Verinurad (M4). [, ]

Relevance: Understanding the metabolic fate of Verinurad is crucial for assessing its safety and potential drug interactions. Studies have shown that both M1 and M8 are primarily cleared through biliary excretion after hydrolysis in the gastrointestinal tract. [] Verinurad's metabolic pathway, primarily involving UGTs and CYPs, contributes to its low risk of clinically relevant drug-drug interactions. []

Properties

CAS Number

1352792-74-5

Product Name

Verinurad

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24)

InChI Key

YYBOLPLTQDKXPM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

RDEA3170; RDEA-3170; RDEA 3170; Verinurad

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.